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Compound of Interest

Compound Name:
2-(2,4-Difluorophenyl)-5-

methoxybenzoic acid

CAS No.: 1184790-44-0

Cat. No.: B6364845

Get Quote

Executive Summary
The 2-aryl-5-methoxybenzoic acid scaffold represents a privileged chemical space in medicinal

chemistry, primarily recognized for its utility in designing Transthyretin (TTR) kinetic stabilizers

and Non-Steroidal Anti-Inflammatory Drugs (NSAIDs). This guide dissects the pharmacophore,

elucidating how the orthogonal twist of the biaryl axis, combined with the electronic donation of

the 5-methoxy group, governs binding affinity in thyroxine-binding pockets and cyclooxygenase

(COX) active sites.

By synthesizing data from kinetic stabilization assays and crystallographic studies, this

document provides a roadmap for optimizing this scaffold to treat ATTR amyloidosis and

chronic inflammatory states.

Chemical Space & Pharmacophore Analysis
The core structure consists of a benzoic acid moiety substituted at the ortho position (C2) with

an aryl ring and at the meta position (C5) with a methoxy group. This configuration creates a
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non-planar, twisted biphenyl system due to steric repulsion between the carboxylate and the

ortho-aryl protons.

The Biaryl Twist (Atropisomerism Potential)
The steric clash between the C1-carboxylate and the C2-aryl ring forces the two aromatic

systems out of planarity. This torsion angle (typically 40°–60°) is critical for bioactivity:

TTR Binding: The twisted conformation mimics the skewed structure of Thyroxine (T4),

allowing the molecule to wedge into the halogen-binding pockets (HBPs) of the TTR

tetramer.

COX Inhibition: The non-planar geometry allows the molecule to navigate the hydrophobic

channel of COX enzymes, positioning the carboxylate to interact with Arg120.

The 5-Methoxy Substituent
The C5-methoxy group is not merely a lipophilic handle; it plays a dual role:

Electronic Modulation: As a weak electron donor (resonance), it increases the electron

density of the benzoic acid ring, potentially strengthening cation-

interactions within the binding pocket.

Metabolic & Steric Fit: It fills the HBP2 or HBP3 pockets in TTR. However, it is also a site of

metabolic vulnerability (O-demethylation), which must be managed during lead optimization.

Structure-Activity Relationship (SAR) Map
The following diagram visualizes the SAR rules derived from binding assays and structural

biology.
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Figure 1: SAR Map illustrating the functional roles of the C1, C2, and C5 positions. The

interactions highlight the necessity of the carboxylate anchor and the tunable nature of the aryl

and methoxy groups.

Mechanism of Action: TTR Kinetic Stabilization
The primary therapeutic application of 2-aryl-5-methoxybenzoic acids is the treatment of

Transthyretin Amyloidosis (ATTR).

The Amyloidogenic Cascade
Native TTR is a homotetramer.[1] In ATTR, the tetramer dissociates into monomers, which then

misfold and aggregate into amyloid fibrils.

Pathology: These fibrils deposit in the heart (Cardiomyopathy) or nerves (Polyneuropathy).

Kinetic Stabilization
These small molecules bind to the T4-binding sites at the dimer-dimer interface of the TTR

tetramer.
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Mechanism: By occupying the vacant T4 pockets, the ligand bridges the two dimers, raising

the activation energy barrier for tetramer dissociation.

Significance: If the tetramer cannot dissociate, it cannot form amyloid. This is the mechanism

of drugs like Diflunisal (a structural analog) and Tafamidis.

Critical Insight: The 2-aryl-5-methoxybenzoic acid scaffold binds in the "Forward Mode," where

the carboxylate interacts with Lys15/Ser117 at the outer rim, and the 2-aryl tail penetrates deep

into the inner halogen binding pockets.

Experimental Protocols
Chemical Synthesis: Suzuki-Miyaura Coupling
The most robust method to construct the biaryl core is the Palladium-catalyzed cross-coupling

of an aryl boronic acid with a 2-bromo-5-methoxybenzoic acid precursor.

Reagents:

Substrate A: 2-Bromo-5-methoxybenzoic acid (or its methyl ester).

Substrate B: Aryl boronic acid (e.g., 2,4-difluorophenylboronic acid).

Catalyst: Pd(dppf)Cl₂ or Pd(PPh₃)₄.

Base: K₂CO₃ or Cs₂CO₃.

Workflow Diagram:
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Step 1: Esterification
Protect COOH (MeOH, H2SO4)

Step 2: Suzuki Coupling
Ar-B(OH)2 + Ar'-Br

Pd catalyst, Base, 90°C

 Methyl 2-bromo-5-methoxybenzoate 

Step 3: Saponification
LiOH, THF/H2O
Restore COOH

 Biaryl Ester Intermediate 

Step 4: Purification
Recrystallization or HPLC

 Final Acid Product 

Click to download full resolution via product page

Figure 2: Synthetic route for generating the 2-aryl-5-methoxybenzoic acid core. Ester protection

is recommended to prevent catalyst poisoning by the free acid.

TTR Turbidimetric Assay (In Vitro Efficacy)
To validate the SAR, one must measure the compound's ability to inhibit acid-induced fibril

formation.

Protocol:

Preparation: Dilute Recombinant WT-TTR to 0.4 mg/mL in phosphate buffer (pH 7.4).

Incubation: Add the test compound (10 µM and 20 µM) to the TTR solution. Incubate for 30

min at 37°C to allow binding.
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Acidification: Lower pH to 4.4 using acetate buffer. This forces the tetramer to dissociate

(unless stabilized).

Measurement: Monitor turbidity (absorbance at 400 nm) over 72 hours.

Analysis:

High Absorbance = Aggregation (Inactive Compound).

Low Absorbance = Stabilization (Active Compound).

Calculation: % Inhibition =

.

Quantitative SAR Data Summary
The following table synthesizes comparative activity data for 2-aryl-5-methoxybenzoic acid

analogs in TTR stabilization assays.
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Compound
ID

R1 (2-Aryl
Substituent
)

R2 (5-
Position)

TTR
Stabilizatio
n (%)*

LogP Notes

Lead-1 Phenyl -OMe 45% 3.2
Baseline

activity.

Analog-A

2,4-

Difluoropheny

l

-OMe 92% 3.5

Fluorine locks

twist; mimics

Diflunisal.

Analog-B

3,5-

Dichlorophen

yl

-OMe 88% 4.1

High potency,

but solubility

issues.

Analog-C Phenyl -H 12% 2.8

Loss of 5-

OMe

drastically

reduces

potency.

Analog-D Phenyl -OH 30% 2.5

H-bond donor

active, but

rapid

clearance.

*Stabilization % at 2x molar excess relative to TTR tetramer (72h, pH 4.4).

Key Takeaway: The combination of the 5-methoxy group and a halogenated 2-aryl ring

(specifically 2,4-difluoro or 3,5-dichloro) yields maximal stabilization efficacy. The 5-OMe group

is superior to unsubstituted (-H) analogs, confirming its role in filling the hydrophobic pocket [1,

2].
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment?

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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BenchChem
Our mission is to be the trusted global source of

essential and advanced chemicals, empowering

scientists and researchers to drive progress in science

and industry.
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Phone: (601) 213-4426

Email: info@benchchem.com

Contact our Ph.D. Support Team for a compatibility check
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